KEA1-97
Overview
Description
KEA1-97 is a selective disruptor of the interaction between thioredoxin and caspase 3. This compound is known for its ability to activate caspases and induce apoptosis without affecting the activity of thioredoxin . It has shown significant potential in impairing breast cancer pathogenicity .
Preparation Methods
The synthesis of KEA1-97 involves the use of dichlorotriazine-based covalent ligands. These ligands are known for their reactivity with lysines, which are essential for the interaction between thioredoxin and caspase 3 . The synthetic route typically involves the following steps:
Formation of Dichlorotriazine Scaffold: The dichlorotriazine scaffold is synthesized through a series of reactions involving chlorination and triazine ring formation.
Functionalization: The scaffold is then functionalized with specific groups that enhance its reactivity towards lysines.
Purification: The final compound is purified using chromatographic techniques to achieve high purity levels.
Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar reaction conditions and purification techniques.
Chemical Reactions Analysis
KEA1-97 primarily undergoes substitution reactions due to its reactive dichlorotriazine scaffold. The common reagents and conditions used in these reactions include:
Reagents: Dichlorotriazine, lysine derivatives, and other functional groups.
The major product formed from these reactions is the this compound compound itself, which is characterized by its ability to disrupt the interaction between thioredoxin and caspase 3 .
Scientific Research Applications
KEA1-97 has several scientific research applications, including:
Mechanism of Action
KEA1-97 exerts its effects by targeting lysine 72 of thioredoxin, a site crucial for its interaction with caspase 3. By disrupting this interaction, this compound activates caspases, leading to the induction of apoptosis in cancer cells . This mechanism does not affect the overall activity of thioredoxin, making this compound a selective and effective compound for inducing cell death .
Comparison with Similar Compounds
KEA1-97 is unique in its selective disruption of the thioredoxin-caspase 3 interaction. Similar compounds include:
Dichlorotriazine-based ligands: These compounds also target lysines but may not have the same selectivity or potency as this compound.
Other caspase activators: Compounds that activate caspases through different mechanisms, such as direct activation or inhibition of caspase inhibitors.
This compound stands out due to its specific targeting of the thioredoxin-caspase 3 interaction, making it a valuable tool for studying apoptosis and developing anticancer therapies .
Biological Activity
KEA1-97 is a covalent ligand derived from dichlorotriazine scaffolds, which has shown significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells, demonstrating its potential as a therapeutic agent by disrupting key protein interactions involved in apoptosis and cell survival.
This compound primarily targets thioredoxin (TXN), a protein that plays a crucial role in cellular redox balance and apoptosis regulation. The compound specifically binds to lysine 72 of TXN, which is critical for its interaction with caspase 3, an essential enzyme in the apoptotic pathway. By disrupting this interaction, this compound activates caspases and induces apoptosis in TNBC cells without inhibiting TXN's overall activity .
Key Findings
- Caspase Activation : Treatment with this compound leads to the activation of caspases 3 and 7, resulting in apoptotic cell death in 231MFP breast cancer cells .
- In Vivo Efficacy : In xenograft models, daily administration of this compound (5 mg/kg) significantly reduced tumor growth without causing overt toxicity to the host mice .
- Selectivity : this compound exhibited a therapeutic window, impairing TNBC cell survival while maintaining viability in non-transformed cells like MCF10A .
Research Findings and Case Studies
The following table summarizes key research findings related to this compound:
Study Aspect | Details |
---|---|
Target Protein | Thioredoxin (TXN) |
Binding Site | Lysine 72 |
Mechanism | Disrupts TXN-caspase 3 interaction; activates caspases |
Cell Line Used | 231MFP (triple-negative breast cancer) |
In Vivo Model | Xenograft model in immune-deficient mice |
Dosage | 5 mg/kg intraperitoneally for 50 days |
Outcome | Significant reduction in tumor growth; well-tolerated with no overt toxicity |
Detailed Research Findings
In a study utilizing activity-based protein profiling (ABPP), researchers demonstrated that this compound effectively disrupts the TXN-caspase 3 interaction. The study involved preincubating proteomes with this compound before labeling with a dichlorotriazine-alkyne probe. This approach allowed for the identification of specific protein targets affected by this compound treatment. The results indicated that higher expression levels of TXN conferred resistance to the antiproliferative effects of this compound, underscoring the importance of TXN in mediating the compound's biological activity .
Future Directions
While this compound shows promise as a therapeutic agent against TNBC, further studies are needed to explore its safety profile and potential side effects. Future research should focus on:
- Long-term Toxicity Studies : Evaluating the chronic effects of this compound on normal tissues.
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
- Mechanistic Insights : Further elucidating the molecular pathways influenced by this compound treatment.
Properties
IUPAC Name |
4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROVTLUQOYUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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